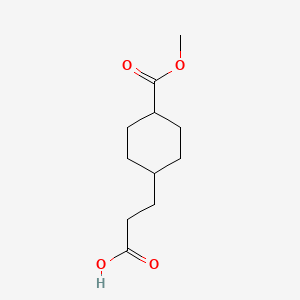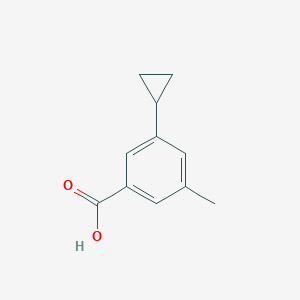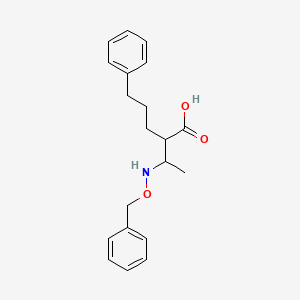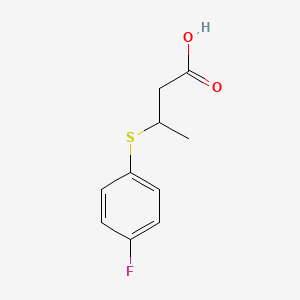
trans 3-(4-(Methoxycarbonyl)cyclohexyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans 3-(4-(Methoxycarbonyl)cyclohexyl)propanoic acid: is an organic compound with a unique structure that includes a cyclohexyl ring substituted with a methoxycarbonyl group and a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans 3-(4-(Methoxycarbonyl)cyclohexyl)propanoic acid typically involves the esterification of cyclohexanecarboxylic acid derivatives followed by subsequent functional group transformations. One common method includes the use of methoxycarbonylation reactions under controlled conditions to introduce the methoxycarbonyl group onto the cyclohexyl ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using catalysts to enhance reaction efficiency. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxycarbonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or alkoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Trans 3-(4-(Methoxycarbonyl)cyclohexyl)propanoic acid is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving ester and carboxylic acid groups.
Industry: In the industrial sector, it is used in the production of polymers, resins, and other materials that require specific functional groups for enhanced properties.
Wirkmechanismus
The mechanism by which trans 3-(4-(Methoxycarbonyl)cyclohexyl)propanoic acid exerts its effects involves interactions with various molecular targets. The ester and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity and receptor binding, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Trans 3-(4-(Tert-Butoxycarbonyl)cyclohexyl)propanoic acid: Similar structure but with a tert-butoxycarbonyl group instead of a methoxycarbonyl group.
Trans 3-(4-(Methoxycarbonyl)cyclohexyl)butanoic acid: Similar structure but with a butanoic acid moiety instead of a propanoic acid moiety.
Uniqueness: Trans 3-(4-(Methoxycarbonyl)cyclohexyl)propanoic acid is unique due to its specific combination of functional groups, which provides distinct reactivity and potential applications. The methoxycarbonyl group offers unique electronic properties that can influence the compound’s behavior in chemical reactions and biological systems.
Eigenschaften
Molekularformel |
C11H18O4 |
|---|---|
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
3-(4-methoxycarbonylcyclohexyl)propanoic acid |
InChI |
InChI=1S/C11H18O4/c1-15-11(14)9-5-2-8(3-6-9)4-7-10(12)13/h8-9H,2-7H2,1H3,(H,12,13) |
InChI-Schlüssel |
QBQPWNZJRPILOD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CCC(CC1)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Adenosine, N-[(2-methoxyphenyl)methyl]-](/img/structure/B12068283.png)






![2-Propenoic acid, 2-methyl-, 2-[[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]methylamino]ethyl ester](/img/structure/B12068320.png)



![2-[3-(4-tert-Butylphenyl)phenyl]ethan-1-amine](/img/structure/B12068351.png)
![(R)-{3-[2-(2-hydroxy-1-methyl-ethoxy)-phenyl]-propyl}-carbamic acid benzyl ester](/img/structure/B12068367.png)

